Diethyl nona-2,7-dienedioate
Overview
Description
Diethyl nona-2,7-dienedioate is an organic compound with the molecular formula C13H20O4. It is an ester derivative of nona-2,7-dienedioic acid, characterized by the presence of two ethyl ester groups and two conjugated double bonds. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl nona-2,7-dienedioate can be synthesized through the esterification of nona-2,7-dienedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl nona-2,7-dienedioate undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing ester groups to alcohols.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl nona-2,7-dienedioate has several applications in scientific research:
Medicine: Research into its use in the development of new pharmaceuticals, particularly those involving β-amino acids.
Industry: Utilized in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of diethyl nona-2,7-dienedioate in chemical reactions typically involves the conjugated double bonds and ester groups. For example, in asymmetric synthesis, the compound can undergo Michael addition reactions, where nucleophiles add to the conjugated double bonds, leading to the formation of chiral centers . This property makes it valuable in the synthesis of chiral molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl nona-2,7-dienedioate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl octa-2,6-dienedioate: Similar structure but with one less carbon in the chain.
Diethyl deca-2,8-dienedioate: Similar structure but with one more carbon in the chain.
Uniqueness
Diethyl nona-2,7-dienedioate is unique due to its specific chain length and the presence of conjugated double bonds, which confer distinct reactivity and make it suitable for specific synthetic applications, particularly in the formation of cyclic β-amino acid derivatives and peptide nucleic acids .
Properties
IUPAC Name |
diethyl nona-2,7-dienedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h8-11H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDKCADOPSQFGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCCC=CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00778696 | |
Record name | Diethyl nona-2,7-dienedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00778696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-67-6 | |
Record name | Diethyl nona-2,7-dienedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00778696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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